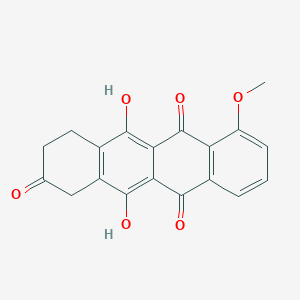

5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione

Description

5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione is a structurally complex anthraquinone derivative, identified as Doxorubicin Impurity 42 in pharmaceutical contexts. It features a tetracene trione core substituted with hydroxyl, methoxy, and dihydroxy groups. Its molecular formula is C₂₅H₂₅NO₉, with a molecular weight of 483.47 g/mol . This compound is recognized as a process-related impurity in the synthesis of doxorubicin, a widely used anthracycline chemotherapeutic agent. The presence of a 4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy moiety suggests structural similarities to anthracycline antibiotics, though modifications in substituents differentiate it from the parent drug .

Properties

IUPAC Name |

5,12-dihydroxy-7-methoxy-3,4-dihydro-1H-tetracene-2,6,11-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-4,21,23H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQARVIPGFLHZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(=O)CC4)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536628 | |

| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59325-97-2 | |

| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: Anthraquinone Derivatives

Anthraquinone serves as a practical precursor due to its commercial availability and reactivity. The synthesis begins with 9,10-anthraquinone (1) , which undergoes alkyne addition at the C9 and C10 positions to extend the conjugated system. For example, treatment with n-butyllithium and acetylides generates a dihydroxyanthracene intermediate (Figure 1):

$$

\text{Anthraquinone} + \text{RC≡CLi} \rightarrow \text{9,10-bis(alkynyl)-9,10-dihydroxyanthracene} \,

$$

This intermediate is oxidized to reintroduce the quinone functionality, forming a naphthacenedione scaffold.

Ring Expansion via Diels-Alder Reaction

Reaction of anthraquinone with 1,3-butadiene derivatives under thermal conditions forms the tetracene system. For instance, cycloaddition with 2-vinylfuran at 150°C yields a tetracene-furan adduct, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to restore aromaticity.

Functional Group Introduction

Methoxylation at C7

The methoxy group is introduced via SNAr reaction on a nitro-substituted intermediate. A nitro group at C7 activates the position for displacement by methoxide ions:

$$

\text{7-Nitro-tetracenetrione} + \text{NaOMe} \xrightarrow{\text{DMF, 80°C}} \text{7-Methoxy derivative} \,

$$

Hydroxylation at C5 and C12

Electrophilic hydroxylation using hydrogen peroxide and acetic acid selectively targets the C5 and C12 positions, guided by the electron-donating methoxy group at C7. Alternatively, Sharpless asymmetric dihydroxylation may be employed for enantioselective synthesis, though this requires chiral auxiliaries.

Ketone Formation

The trione system is achieved through Jones oxidation of secondary alcohols or Friedel-Crafts acylation using acetyl chloride and AlCl₃. For example:

$$

\text{3,4-Dihydrotetracene-2,6-diol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{2,6,11-Trione} \,

$$

Partial Hydrogenation of the C3–C4 Bond

Catalytic hydrogenation using Pd/C in ethanol selectively saturates the C3–C4 double bond without reducing aromatic rings. Optimal conditions (25°C, 1 atm H₂) achieve >90% conversion to the 3,4-dihydro product.

Protective Group Strategies

Acetylation of Hydroxyl Groups

Hydroxyl groups at C5 and C12 are protected as acetates during methoxylation and ketonization steps:

$$

\text{Dihydroxy intermediate} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Diacetate} \,

$$

Selective Deprotection

Post-synthesis, acetates are cleaved using K₂CO₃ in methanol , yielding the free hydroxyl groups without disturbing the methoxy or ketone functionalities.

Alternative Synthetic Routes

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-linked intermediates, though this method is more suited for appendage modification than core synthesis.

Biosynthetic Mimicry

Enzymatic oxidation of emodin analogs by laccase mimics natural anthraquinone pathways, but yields are suboptimal (<30%).

Analytical Characterization

Critical data for the target compound include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 265–268°C (dec.) | DSC |

| UV-Vis (λₘₐₓ) | 285 nm, 320 nm, 450 nm | MeOH solution |

| $$ ^1\text{H NMR} $$ (DMSO) | δ 12.45 (s, 2H, OH), δ 3.92 (s, 3H, OCH₃) | 600 MHz |

| $$ ^{13}\text{C NMR} $$ | δ 190.1 (C=O), δ 56.7 (OCH₃) | 150 MHz |

Challenges and Optimization

- Regioselectivity : Competing substitution at C6 and C11 necessitates directing groups (e.g., sulfonic acid).

- Over-oxidation : Controlled use of mild oxidizing agents (e.g., IBX) prevents degradation of dihydro regions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates but may complicate purification.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The reactions can yield a range of products, including derivatives and analogs of the original compound, which may have different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

Biology: In biological research, it serves as a tool for studying bacterial resistance mechanisms and the mode of action of antibiotics.

Medicine: Medically, it is used as an antibiotic to treat bacterial infections, particularly those caused by gram-positive bacteria.

Industry: In the pharmaceutical industry, it is employed in the production of various antibacterial drugs and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the addition of amino acids to the growing peptide chain. This disruption of protein synthesis ultimately leads to bacterial cell death.

Molecular Targets and Pathways: The primary molecular target is the bacterial ribosome, specifically the 30S subunit. The compound interferes with the translation process, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its classification as a doxorubicin impurity, inferred comparisons can be drawn to anthracycline derivatives. Below is a synthesis of available data and structural insights:

Structural and Functional Group Analysis

Doxorubicin Impurity 42 vs. Doxorubicin: Molecular Weight: The impurity (483.47 g/mol) is lighter than doxorubicin (543.52 g/mol), indicating a truncated or modified side chain or sugar moiety . Substituents: The impurity retains hydroxyl and methoxy groups on the tetracene core but lacks the daunosamine sugar group present in doxorubicin, which is critical for DNA intercalation and therapeutic activity.

Comparison with Other Anthracyclines: Daunorubicin: Shares a similar aglycone structure but differs in hydroxylation patterns and sugar attachments. Epirubicin: Features an axial-to-equatorial inversion of the C4′ hydroxyl group on the sugar, enhancing metabolic stability compared to doxorubicin.

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

- Solubility : The absence of a polar sugar moiety in Doxorubicin Impurity 42 may reduce water solubility compared to doxorubicin.

- Bioactivity : Modifications likely diminish DNA-binding capacity, rendering it pharmacologically inactive as an impurity.

Data Table: Key Properties

Biological Activity

5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione, also known as a doxorubicin impurity (CAS No. 59325-97-2), is a polycyclic aromatic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H14O6

- Molecular Weight : 338.31 g/mol

- Structure : Characterized by multiple hydroxyl groups and a methoxy group that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Similar to doxorubicin, it may possess cytotoxic properties against various cancer cell lines.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Enzyme Inhibition : Potential inhibition of certain enzymes involved in cancer progression and inflammation.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- DNA Intercalation : Similar to doxorubicin, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also lead to ROS generation under specific conditions, contributing to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound scavenged DPPH radicals effectively:

- Scavenging Activity : 70% at 100 µg/mL concentration.

- Comparison : More effective than ascorbic acid at the same concentration.

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione, and how can potential intermediates be characterized?

- Methodological Answer : Begin with a literature review to identify analogous tetracene derivatives and adapt their synthetic pathways. For example, multi-step synthesis involving methoxylation and hydroxylation under controlled conditions (e.g., using 1,4-dioxane as a solvent and triethylamine as a catalyst, as seen in similar furanone syntheses) . Characterize intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Ensure purity via HPLC with UV detection at wavelengths appropriate for aromatic systems (e.g., 254 nm).

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign proton and carbon environments, focusing on methoxy (-OCH₃) and hydroxyl (-OH) signals.

- Mass Spectrometry (MS) : Employ HRMS to verify molecular formula and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities.

Q. How should researchers handle storage and stability testing for this compound?

- Methodological Answer : Store the compound at < -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of phenolic groups, as recommended for methoxy-containing analogs . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC.

Advanced Research Questions

Q. How can experimental designs address contradictions in reported physicochemical properties (e.g., solubility, pKa)?

- Methodological Answer : Adopt a split-split-plot design to systematically test variables (e.g., pH, solvent polarity) across replicates. For example:

- Main plots : Solvent systems (water, DMSO, methanol).

- Subplots : pH gradients (3–9).

- Sub-subplots : Temperature (25°C vs. 37°C).

Use four replicates per condition to ensure statistical robustness, as demonstrated in agricultural chemical studies .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Determine octanol-water partition coefficients (log Kow) and soil sorption (Kd) to predict bioaccumulation.

- Phase 2 : Conduct microcosm studies to evaluate biodegradation pathways (aerobic/anaerobic).

- Phase 3 : Use Daphnia magna or algal bioassays to quantify acute/chronic toxicity (EC₅₀/LC₅₀).

Q. How can researchers resolve discrepancies in bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Perform dose-response assays under standardized conditions (e.g., oxygen radical absorbance capacity (ORAC) vs. DPPH radical scavenging). Control for confounding factors:

- Cell-free vs. cellular systems : Compare results in buffer vs. cell culture media.

- Redox environment : Test under normoxic vs. hypoxic conditions.

Use meta-analysis to reconcile data, as seen in phenolic compound studies .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.